3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline
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Overview
Description
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline ring, along with two methyl groups on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with cyclopropyl and isopropyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the halides are replaced by the corresponding alkoxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-3-isopropoxy-N,N-dimethylaniline: Similar structure but with different positions of the cyclopropoxy and isopropoxy groups.
2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline: Another isomer with different substitution patterns on the aniline ring.
Uniqueness
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclopropoxy and isopropoxy groups provides distinct steric and electronic effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21NO2 |
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Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-14-12(15(3)4)6-5-7-13(14)17-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
ATCOZIZKLSEHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC2CC2)N(C)C |
Origin of Product |
United States |
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